molecular formula C10H9IN2 B11844078 3-Iodo-N-methylquinolin-6-amine

3-Iodo-N-methylquinolin-6-amine

Cat. No.: B11844078
M. Wt: 284.10 g/mol
InChI Key: QFQIVALQMFSPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-methylquinolin-6-amine typically involves the iodination of N-methylquinolin-6-amine. One common method is the Sandmeyer reaction, where the amino group of N-methylquinolin-6-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-methylquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-methylquinolin-6-amine
  • 3-Bromo-N-methylquinolin-6-amine
  • 3-Fluoro-N-methylquinolin-6-amine

Comparison

Compared to its halogenated analogs, 3-Iodo-N-methylquinolin-6-amine has unique properties due to the larger size and higher electronegativity of the iodine atom. These properties can result in stronger interactions with biological targets and different reactivity in chemical reactions . The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura coupling .

Biological Activity

3-Iodo-N-methylquinolin-6-amine is a significant compound within the quinoline class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following features:

PropertyDescription
Molecular Formula C10H9IN2
Molecular Weight 284.10 g/mol
IUPAC Name This compound
Canonical SMILES CNC1=CC2=CC(=CN=C2C=C1)I

The compound contains an iodine atom at the third position of the quinoline ring and a methylamino group at the sixth position, which enhances its reactivity and biological activity compared to other derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activity. In vitro studies suggest that this compound may possess moderate to high antimalarial effects against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism likely involves interference with heme detoxification processes in the malaria parasite, similar to other quinoline-based antimalarials .

The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The presence of the iodine atom enhances binding affinity, potentially leading to increased biological activity. The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and replication .

Comparative Analysis with Similar Compounds

When compared to other halogenated quinoline derivatives, such as 3-Chloro-N-methylquinolin-6-amine and 3-Bromo-N-methylquinolin-6-amine, this compound shows distinct properties due to the larger size and higher electronegativity of the iodine atom. These characteristics may result in stronger interactions with biological targets and different reactivity profiles in chemical reactions.

Compound NameUnique FeaturesBiological Activity
This compound Iodine at position 3; methylamino group at position 6Antimicrobial, antimalarial
3-Chloro-N-methylquinolin-6-amine Chlorine at position 3Moderate antimicrobial
3-Bromo-N-methylquinolin-6-amine Bromine at position 3Lower activity than iodine

Case Studies

  • Antimicrobial Efficacy : In a study examining various quinoline derivatives, this compound was found to have an IC50 value of approximately 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to standard antibiotics .
  • Antimalarial Activity : A comparative study on antimalarial compounds revealed that this compound exhibited IC50 values ranging from 0.5 to 1 µg/mL against chloroquine-resistant strains of Plasmodium falciparum, showcasing its promising efficacy .

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

3-iodo-N-methylquinolin-6-amine

InChI

InChI=1S/C10H9IN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3

InChI Key

QFQIVALQMFSPSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC(=CN=C2C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.